3-Chloro-4-fluorobenzo[d]isoxazole
Overview
Description
3-Chloro-4-fluorobenzo[d]isoxazole is a heterocyclic organic compound. It has a molecular formula of C7H3ClFNO and a molecular weight of 171.56 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions .
Chemical Reactions Analysis
Isoxazole is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .
Physical and Chemical Properties Analysis
Scientific Research Applications
Transformation Mechanisms
One study investigated the anaerobic transformation of phenol to benzoate, utilizing isomeric fluorophenols as analogs to understand the mechanism. The research highlighted the role of specific fluorinated analogs in the transformation process, suggesting potential pathways and intermediates in environmental degradation and synthetic applications (Genthner, Townsend, & Chapman, 1989).
Degradation Pathways
Another study focused on the degradation of fluorobenzoic acid by Pseudomonas sp. B13, elucidating a catabolic pathway based on key metabolites. This research provides insight into microbial degradation processes and the potential environmental fate of chloro-fluoro aromatic compounds (Schreiber, Hellwig, Dorn, Reineke, & Knackmuss, 1980).
Synthetic Applications
Research on the synthesis and characterization of novel isoxazole derivatives, including those derived from substituted chalcones and chloro-fluorobenzene formaldehyde oxime, highlights the potential of 3-Chloro-4-fluorobenzo[d]isoxazole in generating new compounds with potential biological activity. These compounds were evaluated for their antifungal activity, demonstrating the relevance of such chemical structures in pharmaceutical and agrochemical research (Jin et al., 2016).
Bioactivity and Structural Analysis
The synthesis and bioactivity of fluorine compounds containing isoxazolylamino and phosphonate groups were explored in another study, which synthesized a series of α-amino fluorobenzyl-phosphonates. These compounds exhibited moderate anticancer activity, showcasing the therapeutic potential of fluorinated isoxazole derivatives (Song et al., 2005).
Safety and Hazards
Mechanism of Action
Mode of Action
Isoxazole derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The exact interaction of 3-Chloro-4-fluorobenzo[d]isoxazole with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Isoxazole derivatives are known to interact with various biochemical pathways, leading to diverse downstream effects
Result of Action
Isoxazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
3-chloro-4-fluoro-1,2-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO/c8-7-6-4(9)2-1-3-5(6)11-10-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWJVIDSGXOFSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NO2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626127 | |
Record name | 3-Chloro-4-fluoro-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247092-09-7 | |
Record name | 3-Chloro-4-fluoro-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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